molecular formula C13H18N4O3S B12036435 8-((3,3-dimethyl-2-oxobutyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-((3,3-dimethyl-2-oxobutyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12036435
M. Wt: 310.37 g/mol
InChI Key: XEXCZGZKXMABPE-UHFFFAOYSA-N
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Description

8-((3,3-dimethyl-2-oxobutyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3,3-dimethyl-2-oxobutyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the thioether linkage: This can be achieved by reacting 3,3-dimethyl-2-oxobutyric acid with a suitable thiol under acidic or basic conditions to form the thioether intermediate.

    Purine base modification: The purine base can be modified by introducing methyl groups at the 1 and 3 positions through alkylation reactions.

    Coupling reaction: The thioether intermediate is then coupled with the modified purine base under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Optimizing reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-((3,3-dimethyl-2-oxobutyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the purine base can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

8-((3,3-dimethyl-2-oxobutyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting purine receptors or enzymes.

    Biology: It may serve as a probe for studying purine metabolism and signaling pathways.

    Materials Science: Its unique structure can be exploited in the design of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 8-((3,3-dimethyl-2-oxobutyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as purine receptors or enzymes involved in purine metabolism. The thioether linkage and the methyl groups on the purine base may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-((2-oxopropyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a different alkyl chain.

    8-((3,3-dimethyl-2-oxobutyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with different substituents on the purine base.

Uniqueness

8-((3,3-dimethyl-2-oxobutyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of a purine base with a thioether linkage and the presence of methyl groups at the 1 and 3 positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H18N4O3S

Molecular Weight

310.37 g/mol

IUPAC Name

8-(3,3-dimethyl-2-oxobutyl)sulfanyl-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H18N4O3S/c1-13(2,3)7(18)6-21-11-14-8-9(15-11)16(4)12(20)17(5)10(8)19/h6H2,1-5H3,(H,14,15)

InChI Key

XEXCZGZKXMABPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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